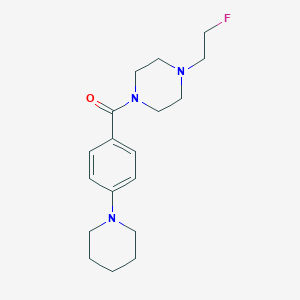
(4-(2-Fluoroethyl)piperazin-1-yl)(4-(piperidin-1-yl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-Fluoroethyl)piperazin-1-yl)(4-(piperidin-1-yl)phenyl)methanone is a useful research compound. Its molecular formula is C18H26FN3O and its molecular weight is 319.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(2-Fluoroethyl)piperazin-1-yl)(4-(piperidin-1-yl)phenyl)methanone, also known as C18H26FN3O, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H26FN3O
- Molecular Weight : 319.424 g/mol
- IUPAC Name : [4-(2-fluoroethyl)piperazin-1-yl]-(4-piperidin-1-ylphenyl)methanone
- CAS Number : 2034534-32-0
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly its effects on enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
One significant area of research involves the compound's inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. Tyrosinase inhibitors are valuable in treating conditions like hyperpigmentation and melanoma.
Inhibition Studies :
Recent studies have demonstrated that derivatives of piperazine compounds exhibit competitive inhibition against tyrosinase from Agaricus bisporus. For instance, a related compound showed an IC50 value of 0.18 μM, indicating strong inhibitory potential compared to a reference compound .
| Compound | IC50 (μM) | Reference |
|---|---|---|
| (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-1-yl)phenylmethanone | TBD | This study |
| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | 0.18 |
The mechanism by which this compound exerts its biological activity is primarily through enzyme interaction. Docking studies suggest that the compound binds to the active site of tyrosinase, preventing substrate binding and thereby inhibiting enzymatic activity .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound and its derivatives:
- Antimelanogenic Effects : A study evaluated the effect of related piperazine compounds on B16F10 melanoma cells. The results indicated that these compounds could reduce melanin production without cytotoxic effects, making them suitable candidates for cosmetic applications aimed at skin lightening .
- Neuroprotective Potential : Research has also indicated that compounds similar to this compound may exhibit neuroprotective properties. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Propiedades
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-(4-piperidin-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O/c19-8-11-20-12-14-22(15-13-20)18(23)16-4-6-17(7-5-16)21-9-2-1-3-10-21/h4-7H,1-3,8-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFACLBGFXQONJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













